
(Z)-2,3-Dimethyl-4-oxopent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-Dimethyl-4-oxopent-2-enal, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOP is a yellowish oil that belongs to the class of α,β-unsaturated aldehydes. The purpose of
Mécanisme D'action
(Z)-2,3-Dimethyl-4-oxopent-2-enal is an α,β-unsaturated aldehyde that can undergo various chemical reactions due to the presence of the unsaturated double bond. (Z)-2,3-Dimethyl-4-oxopent-2-enal can undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. (Z)-2,3-Dimethyl-4-oxopent-2-enal can also undergo Michael addition reactions with various nucleophiles, such as enolates and thiols. The mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems is not well understood and requires further investigation.
Effets Biochimiques Et Physiologiques
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (Z)-2,3-Dimethyl-4-oxopent-2-enal has also been shown to exhibit anti-inflammatory and antioxidant activities. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2,3-Dimethyl-4-oxopent-2-enal has several advantages for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is readily available and can be synthesized in high yields using various methods. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, (Z)-2,3-Dimethyl-4-oxopent-2-enal has several limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is highly reactive and can undergo various chemical reactions, which can complicate its use in some experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal also has a pungent odor, which can be unpleasant and may require special handling procedures.
Orientations Futures
There are several future directions for the research on (Z)-2,3-Dimethyl-4-oxopent-2-enal. One direction is to investigate the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems. Understanding the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal can provide insights into its potential applications in various fields, including medicine and agriculture. Another direction is to explore the use of (Z)-2,3-Dimethyl-4-oxopent-2-enal as a building block for the synthesis of chiral compounds. (Z)-2,3-Dimethyl-4-oxopent-2-enal's ability to form chiral enolates makes it a promising reagent for the synthesis of chiral compounds. Finally, further research is needed to explore the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, (Z)-2,3-Dimethyl-4-oxopent-2-enal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be synthesized using various methods and has several advantages and limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects and has several promising future directions for research. Further research is needed to fully understand the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields and to explore its mechanism of action in biological systems.
Méthodes De Synthèse
The synthesis of (Z)-2,3-Dimethyl-4-oxopent-2-enal can be achieved through various methods. One of the most common methods is the oxidation of 2,3-dimethyl-2-butene using potassium permanganate. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ozone, followed by oxidative workup. The yield of (Z)-2,3-Dimethyl-4-oxopent-2-enal from these methods is typically high, ranging from 80% to 90%.
Applications De Recherche Scientifique
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also a useful reagent for the synthesis of chiral compounds due to its ability to form chiral enolates.
Propriétés
Numéro CAS |
104613-82-3 |
|---|---|
Nom du produit |
(Z)-2,3-Dimethyl-4-oxopent-2-enal |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(Z)-2,3-dimethyl-4-oxopent-2-enal |
InChI |
InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5- |
Clé InChI |
JOIPXRIQHWMPFU-WAYWQWQTSA-N |
SMILES isomérique |
C/C(=C(\C)/C(=O)C)/C=O |
SMILES |
CC(=C(C)C(=O)C)C=O |
SMILES canonique |
CC(=C(C)C(=O)C)C=O |
Synonymes |
2-Pentenal, 2,3-dimethyl-4-oxo-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



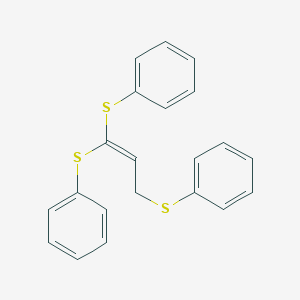
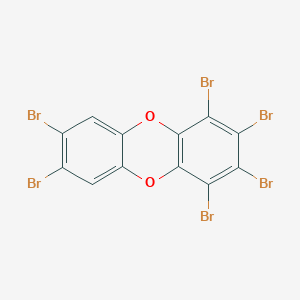
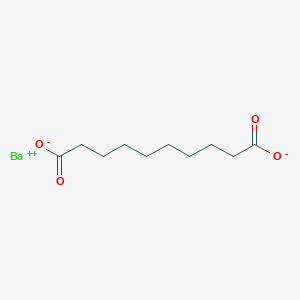
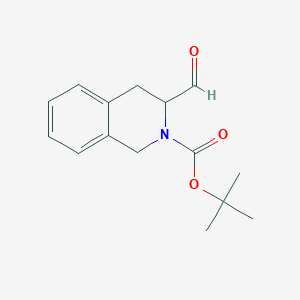
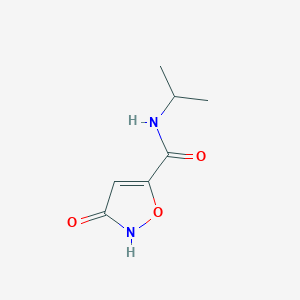
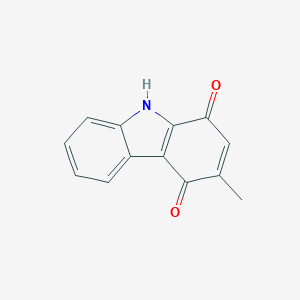
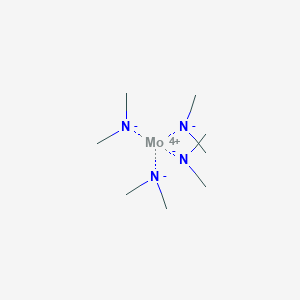
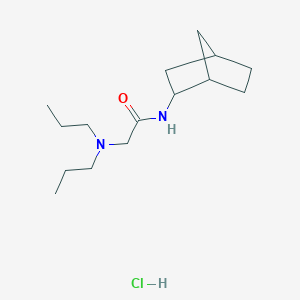
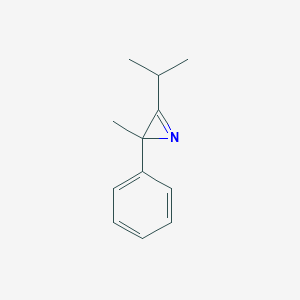
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
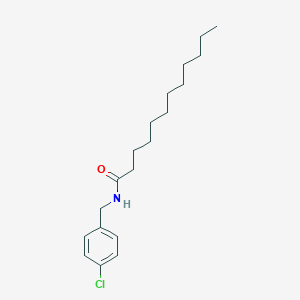
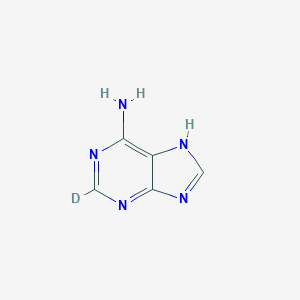
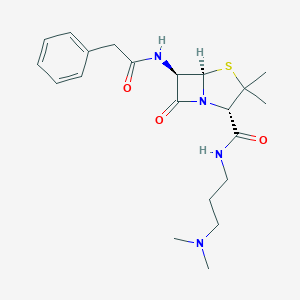
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)